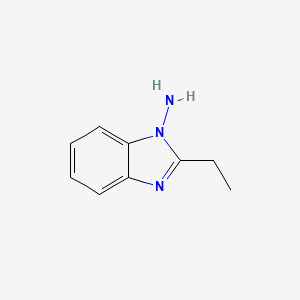

2-ethyl-1H-benzimidazol-1-amine

Beschreibung

Significance of the Benzimidazole (B57391) Core in Heterocyclic Chemistry

Benzimidazole, a bicyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone of heterocyclic chemistry. wikipedia.org Its structure is considered a "privileged scaffold" because of its recurrence in numerous pharmacologically active agents. nih.govnih.gov This significance stems from its ability to mimic naturally occurring purine (B94841) nucleotides, allowing it to interact with various biological targets. nih.gov

The benzimidazole nucleus is an amphoteric molecule, possessing both acidic and basic properties due to the N-H group in the imidazole ring. nih.gov This dual nature, along with the potential for substitution at various positions on the bicyclic ring, allows for the synthesis of a vast library of derivatives with diverse chemical properties and biological activities. nih.gov The core structure's ability to form hydrogen bonds, coordinate with metal ions, and engage in hydrophobic and π-π stacking interactions further enhances its utility in drug design. Consequently, benzimidazole derivatives have found applications across a wide spectrum of therapeutic areas, including as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.govrsc.org

Historical Context of Benzimidazole Research and its Derivatives

The journey of benzimidazole research began in the 19th century, with the first synthesis of a derivative, 2,6-dimethylbenzimidazole, credited to Hoebrecker in the 1870s. nih.govresearchgate.net However, the biological importance of the benzimidazole core came to the forefront in the 1940s when it was identified as a structural component of vitamin B12 (N-ribosyl-dimethylbenzimidazole). wikipedia.orgnih.gov This discovery spurred intense interest in synthesizing and evaluating other benzimidazole derivatives for their potential biological activities. nih.gov

Throughout the mid-20th century, systematic research led to the discovery of various benzimidazole-based drugs. In the 1950s, Ciba AG discovered the analgesic properties of benzimidazole opioids, a class that includes the nitazenes. wikipedia.org The 1960s saw the development of the first benzimidazole anthelmintic, thiabendazole (B1682256), which revolutionized veterinary and human medicine. ijarsct.co.in This was followed by the invention of other potent anthelmintics like mebendazole (B1676124) and albendazole (B1665689) in the 1970s. ijarsct.co.in The versatility of the scaffold was further demonstrated with the discovery of proton pump inhibitors like omeprazole (B731) for treating ulcers, and antihistamines such as astemizole. ijarsct.co.in This rich history underscores the enduring importance of the benzimidazole framework in medicinal chemistry.

Structural Elucidation of the 2-Ethyl-1H-Benzimidazol-1-amine Moiety within the Broader Benzimidazole Class

The compound this compound represents a specific modification of the fundamental benzimidazole structure. Its core is the benzimidazole system, which consists of a benzene ring fused to a five-membered imidazole ring.

The key structural features of this compound are:

An ethyl group (-CH₂CH₃) attached to the carbon at position 2 (C2) of the imidazole ring. The C2 position is a common site for substitution in benzimidazole chemistry, and the nature of the substituent here significantly influences the molecule's properties. wikipedia.orgijarsct.co.in

An amine group (-NH₂) attached to the nitrogen at position 1 (N1) of the imidazole ring. This N-amination introduces a reactive site and alters the electronic properties of the benzimidazole ring system compared to its unsubstituted counterpart.

The synthesis of N-substituted benzimidazoles can be complex. While the condensation of o-phenylenediamines with aldehydes or carboxylic acids is a standard method for creating the benzimidazole ring itself, the introduction of a substituent on one of the ring nitrogens often requires subsequent alkylation or arylation steps. thieme-connect.comconnectjournals.com The presence of the amine group on the nitrogen atom suggests a synthetic route potentially involving a precursor that can be converted to the N-amine.

The structural characteristics of this compound can be confirmed through various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) would provide detailed information about the hydrogen and carbon environments, confirming the connectivity of the ethyl and amine groups. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H bonds of the amine and the aromatic C-H and C=N bonds of the benzimidazole core. Mass spectrometry would determine the precise molecular weight, further confirming the compound's identity.

Below is a table summarizing the key properties of the parent benzimidazole compound for reference.

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂ | wikipedia.org |

| Molar Mass | 118.139 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid, tabular crystals | wikipedia.org |

| Melting Point | 170 to 172 °C | wikipedia.orgchemicalbook.com |

| Acidity (pKa) | 12.8 (for N-H) | wikipedia.org |

| Basicity (pKa of conjugate acid) | 5.6 | wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylbenzimidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPNQCVQJGAFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585366 | |

| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90559-02-7 | |

| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 1h Benzimidazol 1 Amine and Analogous Structures

General Strategies for Benzimidazole (B57391) Core Formation

The construction of the benzimidazole core is a well-established area of organic synthesis, with several reliable methods available.

One of the most traditional and widely used methods for synthesizing benzimidazoles is the condensation of o-phenylenediamines with various carbonyl-containing compounds. nih.govrsc.org This approach, often referred to as the Phillips method, typically involves heating o-phenylenediamine (B120857) or its derivatives with carboxylic acids or their derivatives (such as esters, anhydrides, or nitriles) in the presence of a strong acid like hydrochloric acid or polyphosphoric acid. scispace.comresearchgate.net The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization and dehydration to yield the benzimidazole ring.

The direct condensation of o-phenylenediamines with aldehydes is also a straightforward approach. iosrjournals.org However, this reaction often requires oxidative conditions to facilitate the final aromatization step. researchgate.net A variety of oxidizing agents and catalysts have been employed to improve the efficiency and selectivity of this reaction. nih.gov For instance, the use of ammonium (B1175870) chloride as an environmentally benign catalyst has been reported for the condensation of o-phenylenediamines with various carbonyl compounds, yielding benzimidazoles in good to excellent yields. nih.gov

| Precursor | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, Benzaldehyde | NH4Cl, CHCl3, rt, 4h | 2-Phenyl-1H-benzo[d]imidazole | 40% | nih.gov |

| o-Phenylenediamine, Carboxylic Acid | Strong Acid (e.g., HCl), Heat | 2-Substituted Benzimidazole | Good | scispace.comresearchgate.net |

| o-Phenylenediamine, Aldehyde | Oxidative Conditions | 2-Substituted Benzimidazole | Variable | researchgate.netiosrjournals.org |

Oxidative cyclization offers an alternative and powerful strategy for benzimidazole synthesis. acs.orgnih.gov This method often starts from more readily available precursors than o-phenylenediamines. One such approach involves the formation of N-arylamidines, which are then subjected to intramolecular oxidative C-H amination to form the benzimidazole ring. acs.org This can be achieved using various oxidizing agents, such as phenyliodine(III) diacetate (PIDA) or through copper-mediated oxidation. acs.orgnih.gov These methods provide access to both N-H and N-alkyl benzimidazoles. acs.orgnih.gov

Another innovative oxidative cyclization uses D-glucose as a C1 synthon in the reaction with o-phenylenediamines. acs.orgorganic-chemistry.org This method is noteworthy for its use of a biorenewable resource and water as a green solvent, proceeding via an oxidative cyclization strategy to produce benzimidazoles in excellent yields. acs.orgorganic-chemistry.org The reaction is typically carried out in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). acs.org

Electrochemical methods also represent a modern approach to oxidative cyclization. The dehydrogenative cyclization of N-aryl amidines can be achieved electrochemically, avoiding the need for chemical oxidants and often proceeding under mild conditions. researchgate.net

| Starting Materials | Reagent/Catalyst | Key Features | Reference |

| Anilines, Carbonitriles | PIDA or Cu-catalysis | Forms N-arylamidine intermediate, accesses N-H and N-alkyl benzimidazoles | acs.orgnih.gov |

| o-Phenylenediamines, D-Glucose | TBHP, Water | Biorenewable C1 source, environmentally benign | acs.orgorganic-chemistry.org |

| N-Aryl Amidines | Electrochemical | Catalyst and oxidant-free, generates H2 as byproduct | researchgate.net |

The application of microwave irradiation has significantly advanced the synthesis of benzimidazoles, offering advantages such as dramatically reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. benthamdirect.comarkat-usa.orgtandfonline.com This technique has been successfully applied to the condensation of o-phenylenediamines with both aldehydes and carboxylic acids. scispace.comtandfonline.com

Microwave-assisted synthesis can often be performed under solvent-free conditions or with eco-friendly solvents, aligning with the principles of green chemistry. arkat-usa.orgtandfonline.com For example, the reaction of o-phenylenediamines with arylcarboxylic acids has been efficiently carried out using zeolite as a catalyst under microwave irradiation. scispace.com In some cases, the reactions can proceed efficiently even without a catalyst, achieving high yields in a matter of minutes. benthamdirect.com The use of microwave activation can enhance yields by 10-50% and reduce reaction times by as much as 96-98%. organic-chemistry.org

Introduction of the 2-Ethyl Substituent

To synthesize 2-ethylbenzimidazole (B155763) derivatives, the ethyl group can be introduced either after the formation of the benzimidazole core or by using a precursor that already contains the ethyl moiety.

Direct C-H alkylation of a pre-formed benzimidazole ring at the C-2 position is a modern and efficient strategy. Various transition-metal-catalyzed methods have been developed for this purpose. For instance, nickel-catalyzed direct sp2 C-H bond alkylation using Grignard reagents as the coupling partner has been reported to proceed efficiently. researchgate.net Rhodium(I)-catalyzed C2-selective alkylation of benzimidazole derivatives with activated alkenes like N,N-dimethylacrylamide has also been demonstrated, providing branched alkylation products with high selectivity. nih.gov

Furthermore, copper-catalyzed C-H allylation of benzimidazoles with allenes has been described, offering another route to introduce alkyl groups at the C-2 position. acs.org These advanced methods often exhibit good functional group tolerance and provide access to a wide range of alkylated benzimidazole derivatives. researchgate.netnih.gov

A more direct and classical approach to obtaining 2-ethylbenzimidazoles is to use a precursor containing an ethyl group during the initial cyclization reaction. The condensation of o-phenylenediamine with propanoic acid or its derivatives (e.g., propionyl chloride, ethyl propionate) under acidic conditions is a common method. scispace.comresearchgate.net

Alternatively, the reaction of o-phenylenediamine with propionaldehyde (B47417) under oxidative conditions can also yield 2-ethylbenzimidazole. researchgate.net For example, a specific synthesis of 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine was achieved by condensing N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine with 2-(4-Chloro-phenyl)-propionic acid using EEDQ as a coupling agent. rasayanjournal.co.in This demonstrates the direct incorporation of a substituted ethyl group at the C-2 position during the cyclization step.

Introduction of the 1-Amine Substituent

The introduction of an amino group at the N-1 position of the benzimidazole ring is a critical step in the synthesis of the target compound and its derivatives. This transformation can be achieved through several synthetic routes, each with its own set of advantages and substrate scope considerations.

Synthetic Routes to N-1 Aminated Benzimidazole Derivatives

The direct amination of the N-1 position of a pre-formed 2-ethyl-1H-benzimidazole is a primary strategy. While direct amination of heterocycles can be challenging, several methods have been developed for related systems. One common approach involves the use of aminating agents such as hydroxylamine-O-sulfonic acid or other electrophilic amination reagents. The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the aminating agent.

Another versatile method for preparing N-1 aminated benzimidazoles involves the cyclization of appropriately substituted precursors. For instance, the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or its equivalent, where one of the amino groups of the diamine is already functionalized to be converted into the N-1 amine, can lead to the desired product.

A one-pot synthesis of 2-aminobenzimidazoles has been reported using o-phenylenediamine and trichloroacetonitrile (B146778) catalyzed by copper (II) acetate (B1210297), which could potentially be adapted for N-1 aminated analogs by using a suitably substituted o-phenylenediamine. eurekaselect.com

Derivatization from N-1 Substituted Hydrazide Intermediates

A reliable method for the introduction of the 1-amine group involves the use of hydrazide intermediates. This strategy typically begins with the N-alkylation of a benzimidazole precursor with a protected hydrazine (B178648) equivalent. For example, a 2-ethyl-1H-benzimidazole can be reacted with a reagent like Boc-hydrazine under suitable basic conditions. Subsequent deprotection of the resulting N-Boc-hydrazinyl-benzimidazole affords the desired 1-aminobenzimidazole.

Alternatively, the synthesis can start from a precursor that already contains a hydrazide moiety. For instance, the reaction of a 2-halobenzimidazole with hydrazine hydrate (B1144303) can lead to the formation of a 2-hydrazinylbenzimidazole, which can then be further derivatized. The cyclization of N-(o-aminophenyl)hydrazides is another key strategy. This involves the reaction of an o-phenylenediamine with a dicarboxylic acid mono-hydrazide, followed by cyclization to form the 1-aminobenzimidazole ring system. The synthesis of hydrazones from amino acids and their subsequent reactions also present a potential, albeit more complex, route to such structures. acs.org

The synthesis of piperidine (B6355638) and morpholine (B109124) containing α- & β-amino propionic acids hydrazides has been achieved through the condensation of the corresponding ester group with hydrazine hydrate. nih.gov This methodology highlights the general utility of hydrazide formation in the synthesis of complex nitrogen-containing heterocycles.

Nucleophilic Substitution Strategies at the N-1 Position

Nucleophilic substitution at the N-1 position of a suitably activated benzimidazole precursor is a powerful tool for introducing the amine functionality. This can involve the reaction of a 1-halo-2-ethylbenzimidazole with an amine source. However, the synthesis of stable 1-halobenzimidazoles can be challenging.

A more common approach involves the palladium-catalyzed amination (Buchwald-Hartwig amination) of a 1-halo or 1-triflyloxybenzimidazole derivative. While this is more frequently applied to C-H amination, it can be adapted for N-amination. google.com For instance, the reaction of 1-bromo-2-ethylbenzimidazole with a protected amine, followed by deprotection, would yield the target compound.

Furthermore, the Mitsunobu reaction offers a pathway for the N-amination of 2-ethyl-1H-benzimidazole using a protected hydroxylamine (B1172632) derivative. This reaction proceeds via an alkoxyphosphonium salt intermediate and generally provides good yields under mild conditions.

Purification and Characterization Techniques in Benzimidazole Synthesis

The purification of 2-ethyl-1H-benzimidazol-1-amine and its analogs is crucial to obtain materials of high purity for subsequent applications. Common purification techniques include recrystallization, column chromatography, and sublimation. researchgate.netrasayanjournal.co.in

Recrystallization is often employed as a final purification step. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. nih.gov

Column chromatography over silica (B1680970) gel or alumina (B75360) is a versatile method for separating the desired product from unreacted starting materials and byproducts. researchgate.netiosrjournals.org The selection of the eluent system is optimized to achieve good separation, often monitored by thin-layer chromatography (TLC). nih.govarabjchem.org For instance, a gradient of ethyl acetate in hexane (B92381) is a common solvent system for the purification of benzimidazole derivatives. researchgate.netiosrjournals.org

Sublimation can be an effective technique for purifying solid compounds that have a sufficiently high vapor pressure at temperatures below their melting point. This method is particularly useful for removing non-volatile impurities.

The characterization of the synthesized compounds relies on a combination of spectroscopic methods to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for structural elucidation. scispace.comrsc.org The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. For this compound, specific signals for the ethyl group (a quartet and a triplet) and the aromatic protons of the benzimidazole ring would be expected. The presence of the N-amine group would also influence the chemical shifts of the neighboring protons and carbons. google.comscispace.comrsc.org

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. nih.govnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (of the amine and potentially the benzimidazole NH if tautomerism occurs), C-H stretching (aromatic and aliphatic), and C=N stretching of the imidazole (B134444) ring would be expected. nih.govnih.gov

Below is a representative table of expected spectral data for this compound based on data for analogous structures.

| Technique | Expected Data |

| 1H NMR | Signals for aromatic protons (δ 7.0-7.8 ppm), NH2 protons (broad singlet), ethyl group (quartet and triplet). google.com |

| 13C NMR | Signals for aromatic carbons, C2 carbon of the imidazole ring (δ ~150-155 ppm), and ethyl group carbons. google.comscispace.com |

| Mass Spec (ESI-MS) | [M+H]+ peak corresponding to the molecular weight of the compound. nih.gov |

| IR (KBr, cm-1) | N-H stretching (~3300-3400 cm-1), C-H stretching (~2900-3100 cm-1), C=N stretching (~1600-1650 cm-1). nih.gov |

Structure Activity Relationship Sar Studies of 2 Ethyl 1h Benzimidazol 1 Amine Derivatives

Influence of the Benzimidazole (B57391) Nucleus on Biological Activity

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. bohrium.comresearchgate.net This core structure is a key component in a multitude of pharmacologically active compounds, including the naturally occurring vitamin B12. bohrium.comnih.govlongdom.org Its structural similarity to endogenous purine (B94841) nucleotides allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities. bohrium.com These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic effects. researchgate.netnih.gov

The biological versatility of the benzimidazole core is attributed to its unique physicochemical properties. longdom.org The fused ring system provides a rigid, aromatic platform that can be strategically modified at several positions. nih.govrroij.com The imidazole portion of the nucleus contains both a weakly acidic N-H proton and a weakly basic pyridinic-type nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. nih.govsrrjournals.com This amphoteric nature is crucial for forming key interactions with biological macromolecules such as enzymes and receptors. bohrium.comnih.gov

Impact of the 2-Ethyl Substituent on Pharmacological Profiles and Receptor Binding

The substituent at the 2-position of the benzimidazole ring plays a pivotal role in defining the pharmacological profile and receptor binding affinity of the derivatives. researchgate.net The introduction of an ethyl group at this position, as in 2-ethyl-1H-benzimidazol-1-amine, can significantly influence the compound's steric and electronic properties. srrjournals.comresearchgate.net This, in turn, affects how the molecule interacts with its biological target.

Research has shown that the nature of the substituent at the C2 position can modulate a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral actions. srrjournals.comnih.gov For instance, in the context of anti-inflammatory agents, the size and lipophilicity of the 2-substituent can impact the inhibition of enzymes like cyclooxygenase (COX). nih.gov Studies on various 2-substituted benzimidazoles have revealed that even minor modifications, such as changing the length of an alkyl chain, can lead to substantial differences in potency and selectivity. mdpi.com

Role of the 1-Amine Group in Ligand-Target Interactions

The presence of an amine group at the 1-position of the benzimidazole ring introduces a critical functional group for ligand-target interactions. This primary amine can act as a potent hydrogen bond donor, a feature that is often exploited in drug design to achieve strong and specific binding to biological targets. nih.gov The ability of the 1-amine group to form hydrogen bonds with amino acid residues such as aspartate, glutamate, or the peptide backbone in a receptor's binding site can significantly enhance the affinity and selectivity of the compound.

In SAR studies of various benzimidazole derivatives, the introduction of an N-H group has been shown to be crucial for a range of biological activities. nih.gov For example, in a study on 2-phenyl-substituted benzimidazoles as inhibitors of COX and 5-lipoxygenase, the presence of an amine group at the R1 position was found to enhance the inhibition of all three enzymes. nih.gov This highlights the importance of this functional group in modulating the compound's interaction with these inflammatory targets.

Positional Effects and Substitution Patterns on the Benzimidazole Ring System

The biological activity of benzimidazole derivatives is highly sensitive to the position and nature of substituents on the benzene portion of the ring system. nih.gov Modifications at the 4, 5, 6, and 7-positions can profoundly influence the electronic distribution, lipophilicity, and steric profile of the molecule, thereby altering its pharmacological properties. nih.gov SAR studies have consistently shown that the substitution pattern on the benzimidazole ring is a critical determinant of both potency and selectivity for a given biological target. nih.gov

The position of a substituent can also have a dramatic effect on activity. In some cases, a substituent at the 5-position may confer optimal activity, while in others, the same substituent at the 6-position may lead to a significant loss of potency. This underscores the importance of a thorough exploration of positional isomers in SAR studies. The interplay between different substituents on the ring can also lead to synergistic or antagonistic effects on biological activity. A comprehensive understanding of these positional and substitution effects is therefore essential for the rational design of novel benzimidazole-based therapeutic agents with improved efficacy and target specificity. nih.govmdpi.com

Conformational Flexibility and Stereochemical Considerations in SAR

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For derivatives of this compound, conformational flexibility and stereochemistry are key aspects of their SAR. researchgate.net The ability of a molecule to adopt a specific conformation to fit into a receptor's binding site is often a prerequisite for its pharmacological effect. The rotation around single bonds, for example, between the benzimidazole nucleus and its substituents, can lead to different spatial arrangements of the molecule, some of which may be more favorable for binding than others. researchgate.net

When chiral centers are present in the molecule, the different enantiomers or diastereomers can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a drug. It is not uncommon for one enantiomer to be highly active while the other is inactive or even produces undesirable side effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR of a chiral benzimidazole derivative.

The study of the conformational preferences of benzimidazole derivatives, often aided by computational modeling, can provide valuable insights into the bioactive conformation of the molecule. researchgate.net This information can then be used to design new analogs with restricted conformational flexibility, which may lead to increased potency and selectivity. By considering the stereochemical and conformational aspects of this compound derivatives, medicinal chemists can refine their drug design strategies and develop more effective and safer therapeutic agents.

Molecular Interactions and Biological Mechanisms Associated with 2 Ethyl 1h Benzimidazol 1 Amine Analogs

Interaction with Key Molecular Targets

The biological activity of 2-ethyl-1H-benzimidazol-1-amine analogs stems from their interactions with various crucial molecular targets within cells. These interactions can lead to the inhibition of enzymes, binding to genetic material, and modulation of cellular signaling pathways.

Enzyme Inhibition Mechanisms

Benzimidazole (B57391) derivatives are recognized as potent inhibitors of a diverse range of enzymes, a key mechanism underlying their therapeutic potential. researchgate.net The nature of this inhibition can be either reversible or irreversible. Reversible inhibition involves the formation of non-covalent bonds, allowing the inhibitor to dissociate from the enzyme, while irreversible inhibition is characterized by the formation of strong, covalent bonds. libretexts.org

There are several types of reversible inhibition, including:

Competitive Inhibition: The inhibitor, being structurally similar to the substrate, competes for the same active site on the enzyme. libretexts.orglibretexts.org

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme different from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. libretexts.orglibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. libretexts.org

Benzimidazole analogs have been shown to inhibit a variety of enzymes, including:

Topoisomerases (Topo I and Topo II): These enzymes are crucial for DNA replication and transcription. Certain 2,5-disubstituted benzimidazoles, such as 2-phenoxymethylbenzimidazole, have demonstrated potent inhibitory activity against DNA Topoisomerase I. nih.gov The flexible bis-benzimidazole ring structure is thought to facilitate high-affinity binding to DNA, altering its conformation and preventing the formation of the cleavable complex necessary for enzyme function. nih.gov

Kinases: This large family of enzymes plays a critical role in cell signaling and regulation. Benzimidazole derivatives have been developed as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR, as well as non-receptor tyrosine kinases. nih.govmdpi.com For instance, Nazartinib, a benzimidazole-based compound, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR). mdpi.com Other derivatives have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and Casein Kinase 1 (CK1) isoforms δ and ε. nih.govnih.gov

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a coenzyme required for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts cell growth and proliferation. A regioisomeric hybrid of s-triazine and benzimidazole has been identified as a potent DHFR inhibitor. nih.gov

Aldehyde Dehydrogenase (ALDH): Specifically, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) is a highly selective inhibitor of ALDH3A1, binding to the enzyme's aldehyde-binding pocket. acs.org

α-Amylase: Several arylated benzimidazoles have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov

Cholinesterases (AChE and BuChE): Benzimidazole-based oxazole (B20620) analogues have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov

Sirtuins (SIRT1, SIRT2, and SIRT3): A benzimidazole derivative, BZD9Q1, has been identified as a pan-inhibitor of these NAD+-dependent deacetylases, which are implicated in cancer. nih.gov

| Enzyme Target | Benzimidazole Analog Example | Mechanism/Effect | Reference |

|---|---|---|---|

| Topoisomerase I | 2-Phenoxymethylbenzimidazole | Inhibits enzymatic activity with an IC50 of 14.1 μmol/L. | nih.gov |

| Dihydrofolate Reductase (DHFR) | s-Triazine and benzimidazole hybrid (Compound 6b) | Most active DHFR inhibitor with an IC50 of 1.05 μmol/L. | nih.gov |

| Receptor Tyrosine Kinases (EGFR, VEGFR-2, PDGFR) | 2-Chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide (Compound 5a) | Multi-target RTK inhibitor. | nih.gov |

| FMS-like tyrosine kinase 3 (FLT3) | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives | Potent inhibitors of FLT3 and its mutants. | nih.gov |

| Casein Kinase 1δ (CK1δ) | 2-(2-(Trifluoromethoxy)benzamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide (Compound 5) | Potent and selective inhibitor with an IC50 of 0.040 μM. | nih.gov |

| Aldehyde Dehydrogenase 3A1 (ALDH3A1) | 1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) | Selective, competitive inhibitor with a Ki of 82 ± 6 nM. | acs.org |

| α-Amylase | Arylated benzimidazoles | Significant inhibition with IC50 values ranging from 1.86 ± 0.08 to 3.16 ± 0.31 μM. | nih.gov |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Benzimidazole-based oxazole analogues | Potent inhibitors with IC50 values in the micromolar to nanomolar range. | nih.gov |

| Sirtuins (SIRT1, SIRT2, SIRT3) | BZD9Q1 | Pan-SIRT1–3 inhibitor. | nih.gov |

DNA and Protein Binding Dynamics

The structural similarity of the benzimidazole nucleus to purine (B94841) bases allows these compounds to interact with nucleic acids, primarily DNA. nih.gov This interaction is a key mechanism for their biological effects, including their anticancer and antimicrobial activities.

The primary mode of interaction is through binding to the minor groove of the DNA double helix, particularly at AT-rich sequences. acs.orgnih.gov This binding is facilitated by the planar and flexible nature of the benzimidazole ring system. nih.govnih.gov Several biophysical techniques, including circular dichroism spectroscopy, thermal denaturation studies, and NMR, have confirmed this minor groove binding. acs.orgnih.gov Molecular dynamics simulations have further indicated that sequences like AATT provide a favorable narrow minor groove for the binding of bis-benzimidazole compounds. acs.org

The binding affinity can be influenced by the substituents on the benzimidazole ring. For instance, dicationic benzimidazoles exhibit strong binding to DNA with four or more consecutive AT base pairs. nih.gov The conjugation of benzimidazole with other structures, such as benzyl-o-vanillin, has been shown to enhance DNA binding, with studies revealing binding through the groove region. researchgate.net

This interaction with DNA can have significant consequences for cellular processes. By binding to DNA, benzimidazole derivatives can:

Inhibit DNA Replication and Transcription: The presence of the bound molecule can physically obstruct the enzymes involved in these processes. nih.gov

Induce Conformational Changes in DNA: This can affect the recognition of DNA by other proteins and enzymes. nih.gov

Promote DNA Damage and Apoptosis: Some benzimidazole derivatives can lead to DNA fragmentation, triggering programmed cell death. researchgate.net

In addition to DNA, benzimidazole derivatives can also bind to proteins, as evidenced by their ability to inhibit various enzymes. The binding to proteins like tubulin is another important mechanism of action. Certain benzimidazole derivatives bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.gov

Receptor Modulation and Signaling Pathway Interference

Benzimidazole analogs can modulate the activity of various cellular receptors and interfere with their downstream signaling pathways. This modulation can either activate or inhibit receptor function, leading to a cascade of intracellular events.

One significant target is the GABAA receptor complex , a ligand-gated ion channel that is the primary target for benzodiazepines. Certain benzimidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor subtype, suggesting their potential in treating neurological disorders. google.comwipo.intnih.gov These compounds appear to interact with the α1/γ2 interface of the receptor. nih.gov

Another important family of receptors modulated by benzimidazole derivatives is the Toll-like receptor (TLR) family , which plays a crucial role in the innate immune system. Specifically, 1-alkyl-1H-benzimidazol-2-amines have been identified as a novel class of human TLR8-specific agonists. acs.org This selective activation of TLR8 can lead to a strong Th1-biased immune response, making these compounds potential vaccine adjuvants. acs.org

Furthermore, benzimidazole derivatives can interfere with signaling pathways downstream of various receptors. For example:

Bone Morphogenetic Protein (BMP) Receptor Signaling: Certain indolyl-benzimidazole compounds have been shown to be potent agonists of BMP receptor signaling. They stimulate the phosphorylation and nuclear translocation of Smad proteins, key mediators of the canonical BMP signaling pathway. Evidence suggests these compounds may directly interact with type I BMP receptors. nih.gov

Receptor Tyrosine Kinase (RTK) Signaling: As mentioned earlier, benzimidazole derivatives can inhibit RTKs like EGFR. This inhibition blocks downstream signaling cascades such as the PI3K/AKT and MEK/ERK pathways, which are crucial for cell proliferation and survival. nih.gov

Androgen Receptor (AR) Signaling: Galeterone, a benzimidazole-containing compound, acts as an androgen receptor antagonist by blocking the binding of androgens. This disruption of androgen signaling is a key mechanism for its anticancer effects. nih.gov

Cellular Pathway Modulation by Benzimidazole Derivatives

The interaction of benzimidazole derivatives with their molecular targets leads to the modulation of various cellular pathways, ultimately influencing cell fate and function.

One of the most consistently observed effects of benzimidazole compounds is the induction of cell cycle arrest , often at the G2/M phase. nih.govnih.gov This is frequently mediated through the p53/p21 pathway. For instance, in glioblastoma cells, benzimidazoles like flubendazole (B1672859) upregulate the expression of the tumor suppressor proteins p53 and p21, which in turn inhibits the expression of cyclin B1, a key regulator of the G2/M transition. nih.gov Similarly, the sirtuin inhibitor BZD9Q1 induces G2/M arrest in oral cancer cells. nih.gov

In addition to cell cycle arrest, benzimidazole derivatives are potent inducers of apoptosis , or programmed cell death. This can be triggered through both intrinsic (mitochondria-dependent) and extrinsic pathways. nih.govnih.gov The intrinsic pathway is often initiated by DNA damage or cellular stress, leading to the activation of caspases. researchgate.net For example, some benzimidazole-acridine derivatives function as topoisomerase inhibitors, promoting cell death in leukemia cells through the intrinsic apoptotic pathway. nih.gov The extrinsic pathway can be activated by the upregulation of death receptors, such as DR5, through the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov

Furthermore, some benzimidazoles can induce other forms of cell death, such as pyroptosis . In glioblastoma cells, these compounds can trigger pyroptosis through the NF-κB/NLRP3/GSDMD pathway. nih.gov

Benzimidazole derivatives also impact metabolic pathways. For example, fenbendazole (B1672488) has been shown to inhibit glycolysis by down-regulating the expression of glucose transporters (GLUT) and the enzyme hexokinase II (HKII), leading to cancer cell starvation. iiarjournals.org

A newly synthesized benzimidazole derivative, ORT-83, has demonstrated anti-inflammatory effects by suppressing the gene expression of pro-inflammatory cytokines in A549 human lung adenocarcinoma cells. scielo.br While it has a weaker inhibitory effect on COX-2 compared to dexamethasone, it is still considered a potent anti-inflammatory compound. scielo.br

Mechanisms Underlying Diverse Biological Activities

The multifaceted interactions of benzimidazole analogs at the molecular and cellular levels give rise to their broad spectrum of biological activities, most notably their antimicrobial efficacy.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of benzimidazole derivatives are well-documented and are a cornerstone of their therapeutic use. tandfonline.comrjptonline.orgnih.gov

Antibacterial Activity: The antibacterial action of benzimidazoles is largely attributed to their ability to interfere with essential bacterial processes. Due to their structural similarity to purines, they can act as competitive inhibitors in the synthesis of nucleic acids, thereby halting bacterial replication and leading to cell death. nih.gov Some derivatives also disrupt folate biosynthesis in microbial cells, another critical pathway for bacterial growth. nih.gov Computer-aided drug design has identified 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of bacterial DNA gyrase B, an enzyme essential for DNA replication in bacteria. mdpi.com The effectiveness of these compounds can be enhanced by the presence of specific functional groups; for instance, electron-withdrawing groups on the phenyl ring attached to the benzimidazole nucleus can increase antibacterial activity. tandfonline.comrjptonline.org

Antifungal Activity: The antifungal mechanism of benzimidazoles often involves the disruption of microtubule assembly by binding to β-tubulin. This interferes with cell division and other essential cellular processes in fungi. The presence of electron-withdrawing groups on the benzimidazole structure has also been shown to favor antifungal activity. tandfonline.com Several synthesized benzimidazole derivatives have shown efficacy against fungal strains like Aspergillus niger and Candida albicans. tandfonline.comrjptonline.org

Antiviral Activity: Benzimidazole derivatives have demonstrated activity against a range of viruses. tandfonline.com Their mechanism of action can involve the inhibition of viral enzymes or interference with the viral replication cycle. The structural similarity to nucleotides allows them to be mistakenly incorporated during viral nucleic acid synthesis, leading to termination of the process. tandfonline.com

| Antimicrobial Activity | Mechanism of Action | Example/Finding | Reference |

|---|---|---|---|

| Antibacterial | Inhibition of nucleic acid synthesis (due to purine similarity), disruption of folate biosynthesis, inhibition of DNA gyrase B. | 2,5(6)-substituted benzimidazoles designed as E. coli DNA gyrase B inhibitors. Electron-withdrawing groups enhance activity. | nih.govmdpi.com |

| Antifungal | Disruption of microtubule assembly by binding to β-tubulin. | Compounds 3, 11, and 13 active against Aspergillus niger; compounds 5, 11, and 12 active against Candida albicans. Electron-withdrawing groups favor activity. | tandfonline.comrjptonline.org |

| Antiviral | Inhibition of viral enzymes, interference with viral replication cycle by acting as nucleotide analogs. | Reported activity against various pathogenic viruses. | tandfonline.com |

Antiparasitic and Anthelmintic Actions

Benzimidazole derivatives are a significant class of anthelmintic drugs used in both human and veterinary medicine. nih.gov Their primary mechanism of action against a wide range of nematode parasites involves the disruption of microtubule polymerization. nih.gov

Mechanism of Action:

Benzimidazoles selectively bind with high affinity to the β-tubulin subunit of the parasite's microtubules. nih.gov This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in vital cellular processes such as cell division, motility, and intracellular transport. The disruption of microtubule-dependent processes ultimately leads to the death of the parasite. nih.gov

Key Research Findings:

The introduction of thiabendazole (B1682256) in 1961 marked the beginning of the use of benzimidazoles as anthelmintics. Since then, several derivatives with improved efficacy and a broader spectrum of activity have been developed, including mebendazole (B1676124), albendazole (B1665689), and flubendazole. nih.gov

Some benzimidazole derivatives have shown activity against parasites that have developed resistance to other anthelmintic drugs. nih.gov

Research has focused on synthesizing novel benzimidazole derivatives with enhanced antiparasitic properties. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives displayed potent activity against Trichomonas vaginalis, in some cases exceeding the efficacy of the standard drug, metronidazole. researchgate.net

The structural features of benzimidazole derivatives, such as substitutions at various positions, play a crucial role in their anthelmintic potency and spectrum of activity. nih.gov

Table 1: Antiparasitic and Anthelmintic Actions of Benzimidazole Analogs

| Compound Class | Mechanism of Action | Target Parasites | Key Findings |

| Benzimidazoles (general) | Inhibition of microtubule polymerization by binding to β-tubulin. nih.gov | Nematodes (roundworms). nih.gov | Broad-spectrum activity; some derivatives overcome resistance. nih.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Not fully elucidated, but likely involves disruption of essential parasitic cellular processes. | Trichomonas vaginalis. researchgate.net | Showed strong activity, in some cases superior to metronidazole. researchgate.net |

Anticancer and Antitumor Potentials

The structural analogy of benzimidazoles to purines allows them to interfere with the biological processes of cancer cells, making them a promising scaffold for the development of novel anticancer agents. nih.gov Their antitumor effects are multifaceted, involving the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest. nih.gov

Mechanisms of Action:

Microtubule Disruption: Similar to their anthelmintic action, many benzimidazole derivatives inhibit the polymerization of tubulin, a critical component of the mitotic spindle. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death). nih.govmdpi.com

Induction of Apoptosis: Benzimidazole analogs can trigger apoptosis through various pathways. Some compounds have been shown to disturb the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activate caspases, the key executioners of apoptosis. nih.gov

DNA Intercalation and Damage: Certain benzimidazole derivatives can act as DNA alkylating agents, causing cleavage of the DNA at guanine (B1146940) (G) and adenine (B156593) (A) bases, which ultimately leads to cell death. nih.gov

Key Research Findings:

A variety of 2-substituted benzimidazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including those of the lung and breast. nih.gov

N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activities. The lipophilicity of these compounds, influenced by the N-alkylation, was found to be a crucial factor for their anticancer efficacy, likely due to enhanced membrane permeation. acs.org

Novel 1,2,5-trisubstituted benzimidazole derivatives have been synthesized, with one compound, TJ08, showing potent anticancer activity. Structure-activity relationship studies revealed that a 4-fluoro-3-nitrophenyl group at the R2 position and a benzyl (B1604629) group at the R1 position of the benzimidazole core were critical for its efficacy. acs.org

Some benzimidazole anthelmintics, such as albendazole and mebendazole, have been repurposed and are being investigated for their antitumor potential. They have shown effectiveness in inhibiting cancer cells that are resistant to conventional chemotherapeutic drugs like paclitaxel (B517696) and doxorubicin. nih.gov

A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, an analog of nocodazole, demonstrated significant dose- and time-dependent reduction in the viability of head and neck squamous cell carcinoma (HNSCC) cell lines by impairing tubulin assembly, leading to G2 phase cell cycle arrest and apoptosis. mdpi.com

Table 2: Anticancer and Antitumor Mechanisms of Benzimidazole Analogs

| Compound/Analog Class | Mechanism of Action | Target Cancer Cells/Models | Key Findings |

| Benzimidazole Anthelmintics (e.g., Albendazole, Mebendazole) | Disruption of microtubule polymerization, induction of apoptosis, cell cycle (G2/M) arrest, anti-angiogenesis. nih.gov | Various cancer cell lines, including drug-resistant ones. nih.gov | Effective against paclitaxel and doxorubicin-resistant cancer cells. nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Antiproliferative activity correlated with lipophilicity. acs.org | Various cancer cell lines. | Increased lipophilicity enhances anticancer activity. acs.org |

| 1,2,5-Trisubstituted Benzimidazoles (e.g., TJ08) | Induction of apoptosis via mitochondrial dysfunction. acs.org | Panel of cancer cell lines including Jurkat, K-562, MOLT-4, HeLa, HCT116, and MIA PaCa-2. acs.org | Specific substitutions at R1 and R2 positions are crucial for activity. acs.org |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole Carbamate Ester (RDS 60) | Impairment of tubulin assembly, G2 cell cycle arrest, induction of apoptosis. mdpi.com | Head and Neck Squamous Carcinoma (HNSCC) cell lines. mdpi.com | Significant reduction in cell viability and reversal of invasive phenotype. mdpi.com |

| 2-Amino-1-arylidenaminoimidazoles | Microtubule destabilization, cell cycle arrest at G2/M phase. nih.gov | Human gastric cancer NUGC-3 cells. | Potent cytotoxicity observed. nih.gov |

Anti-inflammatory Effects and Related Pathways

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, acting through various mechanisms to modulate the inflammatory response. nih.gov Their ability to target key enzymes and signaling pathways involved in inflammation makes them attractive candidates for the development of new anti-inflammatory drugs. nih.govresearchgate.net

Mechanisms of Action:

Inhibition of Pro-inflammatory Enzymes: A primary mechanism of anti-inflammatory action for many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). nih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. nih.govresearchgate.net

Modulation of Pro-inflammatory Cytokines: Benzimidazole analogs can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net These cytokines play a central role in amplifying and perpetuating the inflammatory response.

Targeting Signaling Pathways: Some benzimidazole derivatives exert their anti-inflammatory effects by targeting specific signaling pathways, such as the NF-κB pathway. nih.gov The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation and immunity.

Key Research Findings:

A series of benzimidazole and imidazopyridine derivatives were synthesized and evaluated for their anti-inflammatory activities. The imidazopyridine series showed excellent inhibition of TNF-α and IL-6 expression in LPS-stimulated macrophages. nih.gov

Certain benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) substitutions have shown strong inhibition of secretory phospholipase A2, while a derivative containing a pyridine (B92270) ring with an amino group was a potent 5-lipoxygenase inhibitor. researchgate.net

Studies on 1,2,5-substituted benzimidazole derivatives have identified compounds with promising anti-inflammatory activity in carrageenan-induced paw edema models in rats, with some showing efficacy comparable to standard drugs like indomethacin (B1671933) and diclofenac. jmpas.com

Adenanthin, a natural product, was found to exert its anti-inflammatory effects by covalently targeting the p65 subunit of the NF-κB signaling pathway. nih.gov

Table 3: Anti-inflammatory Mechanisms of Benzimidazole Analogs

| Compound/Analog Class | Mechanism of Action | Key Findings |

| Benzimidazole Derivatives (general) | Inhibition of COX-1 and COX-2 enzymes. nih.gov | Reduces the production of prostaglandins, key inflammatory mediators. |

| Imidazopyridine Derivatives | Inhibition of TNF-α and IL-6 expression. nih.gov | Demonstrated significant anti-inflammatory effects in LPS-stimulated macrophages. nih.gov |

| Benzimidazole Derivatives with specific substitutions | Inhibition of secretory phospholipase A2 and 5-lipoxygenase. researchgate.net | Trifluoromethyl and methoxy substitutions were effective against phospholipase A2; a pyridine ring with an amino group inhibited 5-lipoxygenase. researchgate.net |

| 1,2,5-Trisubstituted Benzimidazoles | Reduction of inflammation in animal models. jmpas.com | Showed significant reduction in paw edema, comparable to standard anti-inflammatory drugs. jmpas.com |

| Adenanthin (related compound) | Covalent targeting of the p65 subunit in the NF-κB signaling pathway. nih.gov | Provides a specific molecular mechanism for its anti-inflammatory action. nih.gov |

Other Reported Biological Activities of Benzimidazole Derivatives

The versatile benzimidazole scaffold has been explored for a wide array of other biological activities beyond its well-established antiparasitic, anticancer, and anti-inflammatory roles. nih.govekb.eg The structural flexibility of the benzimidazole nucleus allows for modifications that can lead to compounds with diverse pharmacological profiles. nih.gov

Key Research Findings:

Antimicrobial Activity: Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties. nih.gov Their mechanism of action is often attributed to the inhibition of microbial protein synthesis, stemming from the structural similarity of benzimidazoles to purines. For instance, certain 2-substituted fluorinated benzimidazoles have shown potent antifungal activity against Candida albicans. nih.gov

Antiviral Activity: Benzimidazole derivatives have been investigated for their antiviral potential. Some compounds have demonstrated inhibitory effects against various viruses, including herpes simplex virus and cytomegalovirus, by interfering with viral DNA replication and assembly. nih.gov

Urease Inhibitory Activity: A series of 2-(2'-pyridyl) benzimidazole derivatives were synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in pathologies such as peptic ulcers and urolithiasis. One compound displayed significant urease inhibition comparable to the standard inhibitor thiourea. nih.gov

Antihistaminic Activity: Certain benzimidazole derivatives function as H1 receptor antagonists, blocking the action of histamine (B1213489) and thereby alleviating allergy symptoms. Mizolastine is an example of a non-sedating antihistamine with a benzimidazole core. researchgate.net

Anticoagulant Activity: Dabigatran, a potent oral anticoagulant, contains a benzimidazole nucleus and acts as a direct thrombin inhibitor, preventing the formation of blood clots. researchgate.net

Antidiabetic Activity: Rivoglitazone, an oral antidiabetic medication for type 2 diabetes, incorporates a benzimidazole structure in its design. researchgate.net

Table 4: Other Biological Activities of Benzimidazole Derivatives

| Biological Activity | Mechanism of Action/Target | Example Compound/Derivative Class |

| Antimicrobial | Inhibition of microbial protein synthesis. | 2-Substituted fluorinated benzimidazoles. nih.gov |

| Antiviral | Inhibition of viral DNA replication and assembly. nih.gov | 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl benzimidazole derivatives. nih.gov |

| Urease Inhibition | Inhibition of the urease enzyme. nih.gov | 2-(2'-pyridyl) benzimidazole derivatives. nih.gov |

| Antihistaminic | H1 receptor antagonist. researchgate.net | Mizolastine. researchgate.net |

| Anticoagulant | Direct thrombin inhibitor. researchgate.net | Dabigatran. researchgate.net |

| Antidiabetic | Peroxisome proliferator-activated receptor (PPAR) agonist. | Rivoglitazone. researchgate.net |

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMSO for high-temperature reactions) and catalyst selection (e.g., Na₂S₂O₄ for reductive cyclization) significantly impact yield .

- Purity can be confirmed via HPLC or TLC, with crystallization in ethanol/water mixtures for isolation .

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

Discrepancies often arise from tautomerism, impurities, or crystallographic disorder. Methodological approaches include:

- Cross-validation : Compare mass spectrometry (e.g., NIST reference spectrum m/z 133.15 for molecular ion ) with NMR (¹H/¹³C) and X-ray crystallography data .

- Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental results .

- Single-crystal X-ray refinement : Employ SHELXL for high-resolution structural analysis, addressing thermal motion artifacts or twinning .

Q. Example Workflow :

Acquire high-purity sample via recrystallization.

Collect X-ray data (e.g., Cu-Kα radiation, 295 K) and refine using SHELXL .

Validate with ORTEP-3 for graphical representation of thermal ellipsoids .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

How should researchers design experiments to study the pharmacological activity of this compound derivatives?

Advanced Research Question

Experimental Design :

- In vitro assays : Screen for kinase inhibition (e.g., Src family kinases) using fluorescence polarization .

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-F, 2-Cl-6-F) to assess electronic effects on bioactivity .

- Molecular docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., α₂C-adrenergic receptors) .

Q. Data Interpretation :

- Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic effects.

- Address solubility issues via logP optimization (e.g., methyl ester prodrugs) .

How can researchers address conflicting data in synthetic yield optimization?

Advanced Research Question

Common Contradictions :

Q. Resolution Strategies :

- Design of Experiments (DoE) : Use factorial design to isolate critical factors (e.g., temperature, catalyst loading) .

- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction conditions dynamically .

- Reproducibility protocols : Standardize inert atmosphere (N₂/Ar) and solvent drying (molecular sieves) .

What safety precautions are essential when handling this compound derivatives?

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile intermediates like chloroacetyl chloride) .

- Emergency protocols : Neutralize spills with 5% acetic acid and adsorbent material (e.g., vermiculite) .

How can computational methods enhance the study of this compound’s reactivity?

Advanced Research Question

- Reactivity prediction : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites .

- Solvent effects : Conduct COSMO-RS simulations to optimize solvent selection for reactions .

- Mechanistic insights : Use Gaussian 16 to model transition states in cyclization reactions, reducing trial-and-error experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.